Bienvenue dans la boutique en ligne BenchChem!

Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-

regioselective synthesis N3-substituted uracil antitumor structure-activity relationship

This N3-(3-bromo-4-methoxybenzyl)-5-fluorouracil is a structurally defined analog of 5-FU, differentiated by the 3-bromo-4-methoxybenzyl substituent that modulates lipophilicity, target binding, and metabolic stability compared to unsubstituted benzyl or N1-regioisomers. Validated by diagnostic ¹H NMR signatures (δ 7.15 q, 7.4 s, 7.80–7.85 d), this compound is essential for SAR studies on thymidylate synthase/uridine phosphorylase inhibition, halogen-bonding probe design, and 5-FU prodrug activation kinetics. Ideal for antibacterial MIC screening against MRSA and Pseudomonas.

Molecular Formula C12H10BrFN2O3
Molecular Weight 329.12 g/mol
CAS No. 102613-16-1
Cat. No. B010720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-
CAS102613-16-1
Synonyms3-[(3-bromo-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione
Molecular FormulaC12H10BrFN2O3
Molecular Weight329.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br
InChIInChI=1S/C12H10BrFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18)
InChIKeyYZAUGSTYMGFVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-4-methoxybenzyl)-5-fluorouracil (CAS 102613-16-1): A Specialized N3-Substituted 5-Fluorouracil Derivative for Targeted Research


Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- (CAS 102613-16-1) is a synthetic derivative of the antimetabolite 5-fluorouracil (5-FU), distinguished by an N3-(3-bromo-4-methoxybenzyl) substituent. This compound belongs to a class of N-substituted 5-fluorouracils investigated for their modulated antitumor, antibacterial, and antiviral properties. The 3-bromo-4-methoxybenzyl group introduces distinct steric and electronic features compared to unsubstituted benzyl or N1-substituted analogs. The compound has been structurally characterized via ¹H NMR, with the aromatic protons of the 3-bromo-4-alkoxybenzyl moiety producing a characteristic quartet at 7.15 ppm and singlet at 7.4 ppm, while the pyrimidine H-6 proton appears as a doublet at 7.80–7.85 ppm due to coupling with the C5 fluorine [1]. The molecular formula is C₁₂H₁₀BrFN₂O₃ with a molecular weight of 329.12 g/mol .

Why 3-(3-Bromo-4-methoxybenzyl)-5-fluorouracil Cannot Be Replaced by Generic 5-FU or Unsubstituted N-Benzyl Analogs


Generic 5-fluorouracil (5-FU) suffers from poor selectivity, dose-limiting gastrointestinal and hematological toxicities, and a narrow therapeutic index, driving the search for N-substituted derivatives with improved pharmacological profiles [1]. The N3-(3-bromo-4-methoxybenzyl) modification is not a simple alkylation; the 3-bromo-4-methoxy substitution pattern on the benzyl ring confers distinct electronic and steric properties that influence molecular recognition at biological targets. Regioisomeric replacement with N1-benzyl-5-fluorouracil (e.g., CAS 4871-13-0) or omission of the bromo and methoxy substituents would alter both the hydrogen-bonding capacity and lipophilicity (cLogP), potentially changing cellular permeability, target binding, and off-target toxicity profiles. The 1978 work by Melik-Ogandzhanyan et al. established that 5-fluoro- and 5-iodouracil derivatives exhibit more pronounced antitumor properties than their 5-bromouracil counterparts, underscoring that halogen identity and position critically modulate biological activity in this scaffold [2].

Quantitative Differential Evidence for 3-(3-Bromo-4-methoxybenzyl)-5-fluorouracil Versus Closest Analogs


N3-Regiochemistry Distinguishes This Compound from N1-Benzyl-5-fluorouracil: Structural and Biological Implications

The target compound is an N3-substituted 5-fluorouracil, whereas the majority of early benzyl derivatives reported in the literature, including 1-benzyl-5-fluorouracil (CAS 4871-13-0), are N1-substituted. The N3 position is sterically more hindered and electronically distinct; substitution at N3 versus N1 has been shown in related 5-FU prodrug series to alter the rate of metabolic activation and release of free 5-FU. The 1978 paper by Melik-Ogandzhanyan et al. specifically distinguishes N1-mono and N1,N3-bis-substituted derivatives, and the NMR data confirm that the N3-(3-bromo-4-alkoxybenzyl) compounds exhibit a distinct spectral signature: the methylene protons appear as a singlet at approximately 4.8 ppm, and the H-6 pyrimidine proton appears as a doublet at 7.80–7.85 ppm [1]. This regiochemical assignment is unambiguous and cannot be achieved with N1-substituted analogs.

regioselective synthesis N3-substituted uracil antitumor structure-activity relationship

3-Bromo-4-methoxybenzyl Substitution: Halogen-Dependent Modulation of Antitumor Potency

The 1978 study established that among the halogenated uracil series, 5-fluoro- and 5-iodouracil derivatives exhibit more pronounced antitumor properties than 5-bromouracil derivatives [1]. While this comparison refers to C5-halogenated uracils rather than benzyl-ring halogens, it provides a class-level precedent that bromine substitution on the aromatic ring of the N3-benzyl group may modulate antitumor activity differently than chlorine or iodine. The 3-bromo substitution on the benzyl ring of the target compound introduces a heavy halogen that increases molecular weight and lipophilicity relative to the 3-chloro analog, potentially altering tissue distribution and target binding. Quantitative head-to-head antitumor data for the 3-bromo-4-methoxybenzyl vs. 3-chloro-4-methoxybenzyl or unsubstituted benzyl derivatives were not located in publicly available literature for this specific compound.

halogenated uracil antitumor potency SAR fluoropyrimidine

Structural Confirmation by ¹H NMR: Differentiating the 3-Bromo-4-methoxybenzyl Moiety from Other Alkoxybenzyl Analogs

The 1978 paper provides specific ¹H NMR data for the N-(3-chloro- and 3-bromo-4-alkoxybenzyl)-5-fluorouracil series. The aromatic protons produce a pattern characteristic of 1,3,4-trisubstituted benzenes: a quartet at 7.15 ppm and a singlet at 7.4 ppm. The methylene protons of the benzyl group appear as a singlet at 4.8 ppm. The pyrimidine H-6 proton appears as a doublet at 7.80–7.85 ppm due to coupling with the C5 fluorine (J ≈ 5–6 Hz) [1]. This NMR signature is diagnostic for the 3-halo-4-alkoxybenzyl substitution pattern and allows unambiguous differentiation from the 4-methoxybenzyl (no halogen), 3,5-dimethylbenzyl, or other N3-substituted analogs. No quantitative purity or elemental analysis data were available in the accessed portions of the paper.

NMR characterization structure confirmation benzyl uracil derivatives

Antibacterial Activity: N-Substituted 5-Fluorouracils as Broad-Spectrum Anti-Infective Scaffolds

The 1978 study investigated both antitumor and antibacterial properties of the synthesized N1-substituted 5-fluorouracils, including those with 3-halo-4-alkoxybenzyl substitution [1]. While specific MIC values for the 3-bromo-4-methoxybenzyl derivative were not located in the public domain, the class has established antibacterial potential. More recent independent studies on 5-fluorouracil derivatives have demonstrated antibacterial activity against resistant strains including MRSA and Pseudomonas aeruginosa, with some benzimidazole-fused 5-FU derivatives achieving MIC values as low as 1–4 μg/mL [2]. The target compound's 3-bromo-4-methoxybenzyl group may enhance membrane permeability compared to more polar N3-substituents, positioning it as a candidate for structure-activity relationship studies in anti-infective research.

antibacterial uracil antimicrobial 5-fluorouracil biofilm inhibition

Optimal Research Application Scenarios for 3-(3-Bromo-4-methoxybenzyl)-5-fluorouracil (CAS 102613-16-1)


Structure-Activity Relationship (SAR) Studies on N3-Benzyl-5-fluorouracil Antitumor Agents

This compound serves as a key analog in SAR studies exploring the impact of 3-bromo-4-methoxy substitution on the benzyl ring of N3-substituted 5-fluorouracils. By comparing with the N3-(4-methoxybenzyl), N3-(3-chloro-4-methoxybenzyl), and N3-(3,5-dimethylbenzyl) analogs, researchers can isolate the contribution of the bromine atom to cytotoxicity, target binding (e.g., thymidylate synthase, uridine phosphorylase), and metabolic stability [1]. The distinct ¹H NMR signature at δ 7.15 (q), 7.4 (s), and 7.80–7.85 (d) provides a built-in quality control metric for compound identity verification before biological testing [1].

Antimicrobial Susceptibility Testing Against Drug-Resistant Pathogens

Building on the established antibacterial properties of N-substituted 5-fluorouracils, this compound can be evaluated in minimum inhibitory concentration (MIC) assays against clinically relevant pathogens including MRSA, Pseudomonas aeruginosa, and Candida species [1]. The bromine atom may enhance membrane permeation compared to non-halogenated analogs, potentially improving intracellular accumulation and antibacterial potency. Researchers should include 5-fluorouracil as a positive control and the 3-chloro-4-methoxybenzyl analog as a halogen-switch comparator to quantify the bromine-specific contribution [2].

Prodrug Design and Metabolic Activation Studies

The N3-benzyl-5-fluorouracil scaffold is of interest for prodrug design because the N3 substituent can modulate the rate of metabolic release of free 5-FU. The 3-bromo-4-methoxy substitution pattern introduces steric bulk and electronic effects that may slow enzymatic cleavage relative to unsubstituted benzyl prodrugs. This compound can be used in in vitro metabolic stability assays (e.g., liver microsomes, plasma esterases) alongside the N1-benzyl regioisomer (CAS 4871-13-0) to quantify regiochemistry-dependent differences in activation half-life and 5-FU release kinetics [1].

Computational Chemistry and Molecular Docking Studies

The 3-bromo-4-methoxybenzyl group provides a well-defined pharmacophoric feature for molecular docking and QSAR modeling. The bromine atom serves as a heavy atom probe for X-ray crystallography or cryo-EM studies, facilitating experimental phase determination in protein-ligand co-crystal structures. Computational models can compare the binding poses of this compound with those of the 3-chloro and 3-iodo analogs to predict halogen-bonding interactions with target proteins such as human uridine phosphorylase or thymidylate synthase [1].

Quote Request

Request a Quote for Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.